4-(4-Amino-2-chlorophenoxy)benzonitrile hydrochloride

Description

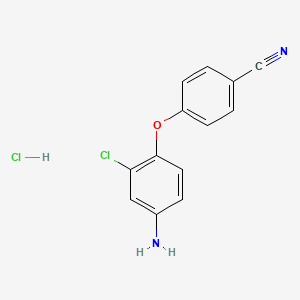

4-(4-Amino-2-chlorophenoxy)benzonitrile hydrochloride is a benzonitrile derivative featuring a phenoxy group substituted with amino and chlorine moieties at specific positions. The compound is characterized by a benzonitrile core linked to a 4-amino-2-chlorophenoxy group at the para position.

Properties

IUPAC Name |

4-(4-amino-2-chlorophenoxy)benzonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O.ClH/c14-12-7-10(16)3-6-13(12)17-11-4-1-9(8-15)2-5-11;/h1-7H,16H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKWFYXUPWLLNRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)OC2=C(C=C(C=C2)N)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1193390-52-1 | |

| Record name | Benzonitrile, 4-(4-amino-2-chlorophenoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1193390-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Amino-2-chlorophenoxy)benzonitrile hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with 4-amino-2-chlorophenol and 4-cyanobenzonitrile.

Reaction Conditions: These starting materials undergo a nucleophilic aromatic substitution reaction. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (around 100-120°C).

Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt, which enhances its stability and solubility.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Utilizing large-scale reactors to handle the starting materials and reaction conditions efficiently.

Purification: Employing techniques such as crystallization or recrystallization to purify the final product.

Quality Control: Ensuring the product meets specific purity standards through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(4-Amino-2-chlorophenoxy)benzonitrile hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The amino and chloro groups can participate in nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, altering its functional groups.

Coupling Reactions: It can engage in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in solvents like DMF or DMSO.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation or reduction can modify the amino or chloro groups.

Scientific Research Applications

4-(4-Amino-2-chlorophenoxy)benzonitrile hydrochloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in studies involving enzyme inhibition and protein interactions.

Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Amino-2-chlorophenoxy)benzonitrile hydrochloride involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, depending on the context of its use. For instance, in enzyme inhibition studies, the compound may bind to the active site of an enzyme, preventing its normal function.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural and functional differences between 4-(4-Amino-2-chlorophenoxy)benzonitrile hydrochloride and related compounds:

Pharmacological and Industrial Relevance

- Rilpivirine Hydrochloride: A second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) with well-documented antiviral activity. Its complex structure enables high specificity for HIV-1 reverse transcriptase inhibition, contributing to its clinical success .

- This compound: Limited data on biological activity. Its discontinued status suggests restricted commercial or therapeutic viability, though it may serve as a precursor for more complex molecules .

- Positional Isomers (e.g., 2- and 3-substituted analogs): Minor structural changes (e.g., phenoxy group position) can drastically alter physicochemical properties and bioactivity. For example, rilpivirine’s pyrimidinyl-amino group enhances binding affinity compared to simpler benzonitrile derivatives .

Key Research Findings

Role of Substituent Positioning: The para-substituted phenoxy group in this compound contrasts with rilpivirine’s pyrimidinyl-amino group, underscoring how substitution patterns influence bioactivity. Rilpivirine’s extended aromatic system enhances viral target engagement . Positional isomers (e.g., ortho-substituted analogs) exhibit distinct solubility and reactivity profiles, impacting their utility in drug development .

Impurity Profiles: Impurities in rilpivirine synthesis, such as 4-[(4-Chloro-2-pyrimidinyl)amino]benzonitrile, highlight the need for precise synthetic control. These impurities lack therapeutic value and are monitored via validated HPLC methods .

Commercial Viability: Simple benzonitrile derivatives like 4-(Aminomethyl)benzonitrile hydrochloride remain in use as building blocks, whereas this compound’s discontinuation reflects niche applicability .

Biological Activity

4-(4-Amino-2-chlorophenoxy)benzonitrile hydrochloride, a compound with significant biological implications, has garnered attention due to its potential applications in medicinal chemistry and toxicology. This article explores its biological activity, synthesis, toxicity studies, and comparative analysis with related compounds.

Chemical Structure:

- IUPAC Name: this compound

- CAS Number: 1193390-52-1

The synthesis of this compound typically involves nucleophilic substitution reactions where the chlorophenol derivative reacts with benzonitrile under controlled conditions. Various synthetic routes have been proposed, often involving the use of bases such as sodium hydroxide to facilitate the reaction.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. It is hypothesized that the compound may inhibit certain enzymes or receptors by binding to their active sites, similar to other aminophenol derivatives. This interaction can lead to various biological effects including:

- Antimicrobial Activity: Potential efficacy against bacterial strains.

- Anticancer Properties: Preliminary studies suggest it may inhibit tumor growth.

Comparative Analysis with Similar Compounds

A comparative study of this compound with other chlorinated aminophenols reveals differences in biological activity:

| Compound Name | Nephrotoxicity Level | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| 4-Amino-2-chlorophenol | High | Moderate | Low |

| 4-Amino-3-chlorophenol | Moderate | Low | Moderate |

| This compound | Unknown | Potential | Potential |

Case Studies and Research Findings

- Nephrotoxicity Study: A study comparing the nephrotoxic effects of various aminophenols found that 4-A2CP exhibited significant cytotoxicity in renal cells, suggesting that similar mechanisms may apply to this compound due to structural similarities .

- Antimicrobial Testing: Preliminary tests have indicated that derivatives of chlorinated phenols possess antimicrobial properties, which may extend to this compound. Further research is necessary to establish a definitive antimicrobial profile.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(4-Amino-2-chlorophenoxy)benzonitrile hydrochloride, and how can reaction yields be maximized?

- Methodological Answer : A common approach involves nucleophilic aromatic substitution between 4-amino-2-chlorophenol and activated benzonitrile derivatives. Ethanol-water (1:1) mixtures are effective solvents for similar reactions, achieving yields of 65–75% under reflux conditions . Optimization strategies include:

- Catalyst Screening : Use of mild bases (e.g., KCO) to deprotonate the phenolic hydroxyl group.

- Temperature Control : Reflux at 80–90°C to balance reaction rate and side-product formation.

- Purification : Column chromatography with silica gel and a gradient of ethyl acetate/hexane for high-purity isolation.

Q. How can researchers characterize the solubility and stability of this compound under experimental conditions?

- Methodological Answer : Solubility profiling should be conducted across pH 1–14 using UV-Vis spectroscopy or HPLC. For example, structurally related benzonitrile derivatives exhibit near-insolubility in water but dissolve in polar aprotic solvents like DMSO or DMF . Stability studies require:

- Thermogravimetric Analysis (TGA) : To assess decomposition temperatures.

- Accelerated Stability Testing : Storage at 40°C/75% relative humidity for 4 weeks, followed by HPLC purity checks.

Q. What spectroscopic techniques are recommended for structural confirmation?

- Methodological Answer : A combination of H/C NMR, FT-IR, and mass spectrometry is essential. For example:

- NMR : Aromatic protons in the 7.0–8.5 ppm range and nitrile C≡N stretching at ~2230 cm in IR .

- High-Resolution Mass Spectrometry (HRMS) : To confirm the molecular ion peak ([M+H]) and isotopic pattern matching the Cl atom.

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation during structure refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL software is the gold standard. Key steps include:

- Data Collection : Use synchrotron radiation for high-resolution (<1.0 Å) data.

- Twinned Data Handling : Employ SHELXD for structure solution and SHELXL for refinement, particularly for challenging hydrogen-bonding networks .

- Validation : Check R-factors (R < 5%) and electron density maps for missing/disordered atoms.

Q. What strategies mitigate conflicting data in structure-activity relationship (SAR) studies for derivatives?

- Methodological Answer : Contradictions often arise from substituent electronic effects. A systematic approach includes:

- Substituent Scanning : Replace the chloro or cyano group with electron-withdrawing/donating groups (e.g., -CF, -OCH) to assess bioactivity trends .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict charge distribution and steric effects.

- In Vitro Validation : Compare IC values across derivatives in target assays (e.g., enzyme inhibition).

Q. How can reaction mechanisms for byproduct formation be elucidated during synthesis?

- Methodological Answer : Mechanistic studies require:

- Intermediate Trapping : Use low-temperature NMR (-40°C) to identify transient species.

- Isotopic Labeling : Introduce N or C labels to track nitrile group reactivity .

- Kinetic Profiling : Monitor reaction progress via LC-MS to detect side-products (e.g., dimerization or hydrolysis).

Q. What analytical workflows ensure batch-to-batch consistency in pharmacological studies?

- Methodological Answer : Implement a Quality by Design (QbD) framework:

- Critical Quality Attributes (CQAs) : Define purity (>98% by HPLC), residual solvents (<500 ppm), and particle size distribution.

- Process Analytical Technology (PAT) : Use in-line FT-IR for real-time reaction monitoring .

- Statistical Control : Multivariate analysis (e.g., PCA) to correlate synthesis parameters (e.g., pH, temperature) with product quality.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.